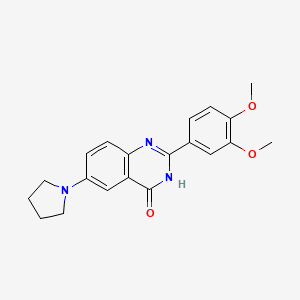

2-(3,4-dimethoxyphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3,4-Dimethoxyphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the key intermediates, which include 3,4-dimethoxybenzaldehyde and 2-aminobenzamide.

Condensation Reaction: The 3,4-dimethoxybenzaldehyde is condensed with 2-aminobenzamide in the presence of a suitable catalyst, such as acetic acid, to form the quinazolinone core.

Pyrrolidine Substitution: The resulting quinazolinone intermediate is then reacted with pyrrolidine under reflux conditions to introduce the pyrrolidinyl group at the 6-position of the quinazolinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,4-Dimethoxyphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler quinazolinone structures.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that derivatives of quinazolinone compounds, including 2-(3,4-dimethoxyphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone, exhibit a range of biological activities:

Antitumor Activity

Several studies have reported the antitumor potential of quinazolinone derivatives. For instance, compounds similar to this compound have shown significant growth inhibition against various cancer cell lines, including:

- Epidermoid carcinoma

- Human myelogenous leukemia (K562)

These compounds inhibit tubulin polymerization, which is critical for cancer cell division and proliferation .

Anti-inflammatory Effects

Research has demonstrated that certain quinazolinone derivatives possess anti-inflammatory properties. Compounds synthesized from this class have been evaluated for their efficacy in treating conditions such as rheumatoid arthritis and inflammatory bowel diseases . The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways.

Antimicrobial Activity

Quinazolinone derivatives also exhibit antimicrobial properties against a range of pathogens. Studies have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi, suggesting their potential use in treating infections .

Case Study 1: Antitumor Efficacy

In a study published by Abdelkhalek et al., a series of quinazolinone derivatives were synthesized and tested for their antitumor activity against several cancer cell lines. Among these, specific derivatives demonstrated potent inhibitory effects on cell viability and induced apoptosis in tumor cells .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | K562 | 15 | Tubulin polymerization inhibition |

| Compound B | Epidermoid carcinoma | 10 | Apoptosis induction |

Case Study 2: Anti-inflammatory Properties

A study investigated the anti-inflammatory effects of various quinazolinone derivatives in animal models of inflammation. The results indicated that certain compounds reduced edema significantly at doses ranging from 50 to 100 mg/kg .

| Compound | Dose (mg/kg) | % Edema Inhibition |

|---|---|---|

| Compound C | 50 | 36% |

| Compound D | 100 | 50% |

Wirkmechanismus

The mechanism of action of 2-(3,4-dimethoxyphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(3,4-Dimethoxyphenyl)-4(3H)-quinazolinone: Lacks the pyrrolidinyl group at the 6-position.

6-(1-Pyrrolidinyl)-4(3H)-quinazolinone: Lacks the 3,4-dimethoxyphenyl group.

2-Phenyl-6-(1-pyrrolidinyl)-4(3H)-quinazolinone: Lacks the methoxy groups on the phenyl ring.

Uniqueness

2-(3,4-Dimethoxyphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone is unique due to the presence of both the 3,4-dimethoxyphenyl and pyrrolidinyl groups, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity to molecular targets and improve its overall biological activity compared to similar compounds.

Biologische Aktivität

2-(3,4-Dimethoxyphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone, with the CAS number 299897-95-3, is a synthetic compound belonging to the quinazolinone class. Quinazolinones have garnered attention in medicinal chemistry due to their diverse biological activities, including antibacterial, anticancer, and antioxidant properties. This article explores the biological activity of this specific compound, highlighting research findings, case studies, and relevant data.

- Molecular Formula : C20H21N3O3

- Molecular Weight : 351.4 g/mol

- Boiling Point : 564.8 ± 60.0 °C

- Density : 1.30 ± 0.1 g/cm³

- pKa : 6.88 ± 0.20

Biological Activity Overview

Research indicates that compounds with the quinazolinone scaffold exhibit a variety of biological activities:

-

Antibacterial Activity :

- A study demonstrated that derivatives of quinazolinones showed significant antibacterial effects against Staphylococcus aureus, including methicillin-resistant strains (MRSA) . The structure-activity relationship (SAR) revealed that modifications to the quinazolinone core can enhance antibacterial potency.

- In silico screening identified promising candidates with potent activity against bacterial infections .

-

Anticancer Properties :

- Quinazolinones have been investigated for their ability to induce apoptosis in cancer cells. Specific derivatives were found to effectively inhibit the epidermal growth factor receptor (EGFR) kinase, which is crucial in cancer cell proliferation .

- A molecular docking study indicated that certain quinazolinone compounds bind selectively to cancerous cells, leading to enhanced therapeutic efficacy compared to standard chemotherapeutics like doxorubicin .

- Antioxidant Activity :

Case Study 1: Antibacterial Efficacy

A recent study evaluated a series of quinazolinone derivatives for their antibacterial activity against various pathogens. The compound demonstrated minimum inhibitory concentrations (MICs) as low as 8 μg/mL against Candida albicans and Staphylococcus aureus, indicating strong antimicrobial potential .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | 8 | Candida albicans |

| 16 | Staphylococcus aureus |

Case Study 2: Anticancer Mechanism

In vitro studies on HCT-116 colon cancer cells revealed that derivatives of the quinazolinone scaffold induced apoptosis through both intrinsic and extrinsic pathways. The compound's ability to interfere with these pathways was linked to its structural features .

| Compound | Apoptosis Induction | Cell Line |

|---|---|---|

| Quinazolinone Derivative | High | HCT-116 |

| Doxorubicin | Moderate | HCT-116 |

Eigenschaften

IUPAC Name |

2-(3,4-dimethoxyphenyl)-6-pyrrolidin-1-yl-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-25-17-8-5-13(11-18(17)26-2)19-21-16-7-6-14(23-9-3-4-10-23)12-15(16)20(24)22-19/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,21,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJWUESTWVSDUFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)N4CCCC4)C(=O)N2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.